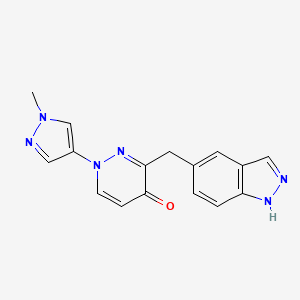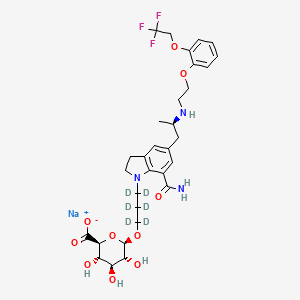
Silodosin-d6 beta-D-Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silodosin-d6 beta-D-Glucuronide Sodium Salt is a deuterated metabolite of Silodosin, an alpha-1 adrenergic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Silodosin. It is formed through the glucuronidation of Silodosin by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT2B7 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin-d6 beta-D-Glucuronide Sodium Salt involves several steps:
Deuteration of Silodosin: Silodosin is first deuterated to produce Silodosin-d6. This involves the replacement of hydrogen atoms with deuterium.
Glucuronidation: The deuterated Silodosin undergoes glucuronidation, a process where a glucuronic acid moiety is added to the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale deuteration: Using deuterium gas or deuterated solvents to replace hydrogen atoms in Silodosin.
Enzymatic glucuronidation: Employing bioreactors with immobilized UGT2B7 enzymes to facilitate the glucuronidation process.
Analyse Chemischer Reaktionen
Types of Reactions
Silodosin-d6 beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, Silodosin-d6.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized metabolites of this compound.
Reduction: Silodosin-d6 and its reduced forms.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
Silodosin-d6 beta-D-Glucuronide Sodium Salt has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Silodosin.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of Silodosin.
Drug Development: Assists in the development of new drugs by providing insights into the metabolism and pharmacokinetics of Silodosin.
Biological Research: Used in studies related to alpha-1 adrenergic receptors and their role in various physiological processes.
Wirkmechanismus
Silodosin-d6 beta-D-Glucuronide Sodium Salt exerts its effects by interacting with alpha-1 adrenergic receptors. These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra. By binding to these receptors, the compound helps in relaxing the smooth muscles, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silodosin: The parent compound, an alpha-1 adrenergic receptor antagonist.
Silodosin-d4 beta-D-Glucuronide Sodium Salt: Another deuterated metabolite of Silodosin with similar properties.
Silodosin Glucuronide Sodium Salt: The non-deuterated form of the compound.
Uniqueness
Silodosin-d6 beta-D-Glucuronide Sodium Salt is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms makes the compound more stable and allows for precise tracking in metabolic studies.
Eigenschaften
Molekularformel |
C31H39F3N3NaO10 |
|---|---|
Molekulargewicht |
699.7 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]-1,1,2,2,3,3-hexadeuteriopropoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1/i4D2,9D2,11D2; |
InChI-Schlüssel |
SSXDGVSHJRFUEJ-CVFGIIBWSA-M |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


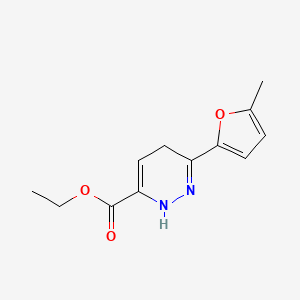
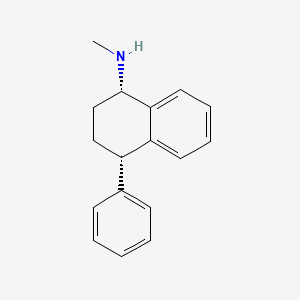
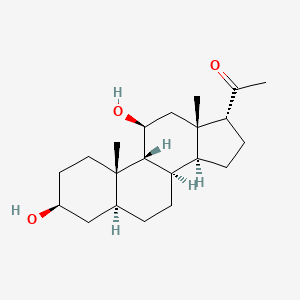


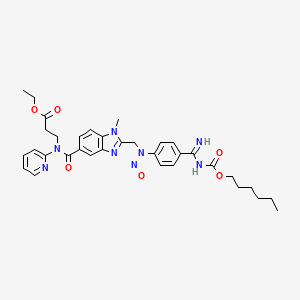
![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
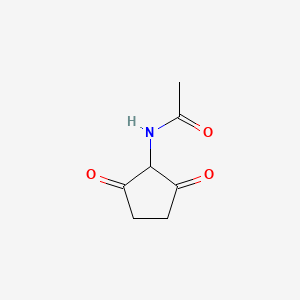


![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

